molecular formula C18H18N4O3S B11048335 1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-

Cat. No. B11048335
M. Wt: 370.4 g/mol
InChI Key: VFTBHVXUZBTZNH-UHFFFAOYSA-N
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Description

    1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- (CAS Number1131-62-0) is a complex organic compound with the molecular formula CHO. It falls under the category of ketones.

    Structure: The compound consists of a central ketone group (ethanone) attached to a 3,4-dimethoxyphenyl ring and a tetrazole-thioether moiety. The phenylmethyl group further enhances its structural complexity.

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through various methods involving ketone chemistry, phenyl substitution, and tetrazole formation.

      Reaction Conditions: These may vary depending on the chosen synthetic pathway.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: 1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]- can undergo typical ketone reactions, such as nucleophilic addition, oxidation, and reduction.

      Common Reagents and Conditions: Reagents like Grignard reagents, hydrides (e.g., LiAlH), and Lewis acids (e.g., AlCl) may be employed.

      Major Products: Hydrolysis of the tetrazole-thioether linkage could yield a phenylmethyl ketone and a tetrazole derivative.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stereochemistry, and novel synthetic methods.

      Biology and Medicine: Investigate potential bioactivity, pharmacological effects, or enzyme inhibition.

      Industry: Limited information exists, but applications in materials science or drug discovery are plausible.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or metabolic pathways.

      Pathways: Further studies are needed to elucidate specific pathways affected by this compound.

  • Comparison with Similar Compounds

    Remember that while this compound shows promise, more research is necessary to fully understand its properties and applications

    properties

    Molecular Formula

    C18H18N4O3S

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    2-(1-benzyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone

    InChI

    InChI=1S/C18H18N4O3S/c1-24-16-9-8-14(10-17(16)25-2)15(23)12-26-18-19-20-21-22(18)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

    InChI Key

    VFTBHVXUZBTZNH-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3)OC

    Origin of Product

    United States

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